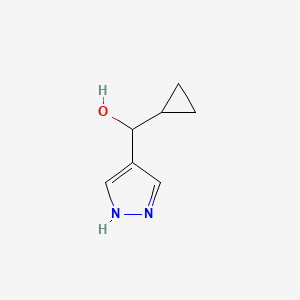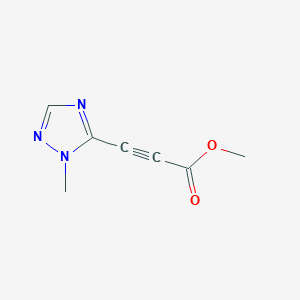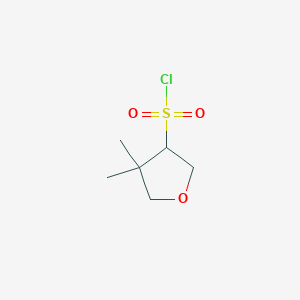
4-Amino-1-cyclopropyl-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopropyl-4-methylpentan-2-one is an organic compound with the molecular formula C9H17NO It is a derivative of pentanone, featuring an amino group and a cyclopropyl group attached to the main carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropyl-4-methylpentan-2-one typically involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-cyclopropyl-4-methylpentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclopropylmethyl ketone or carboxylic acids.
Reduction: Formation of cyclopropylmethyl alcohol.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
4-Amino-1-cyclopropyl-4-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Amino-1-cyclopropyl-4-methylpentan-2-one involves its interaction with specific molecular targets within cells. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-4-methyl-2-pentanone: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethyl ketone: Contains the cyclopropyl group but lacks the amino group.
4-Methyl-2-pentanone: Lacks both the amino and cyclopropyl groups.
Uniqueness
4-Amino-1-cyclopropyl-4-methylpentan-2-one is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-amino-1-cyclopropyl-4-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,10)6-8(11)5-7-3-4-7/h7H,3-6,10H2,1-2H3 |
Clé InChI |
KVWLZVUQAJMZMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)CC1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13176654.png)

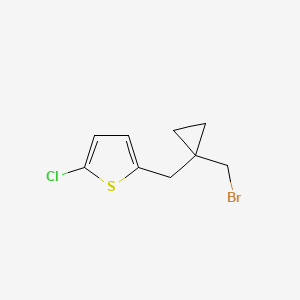

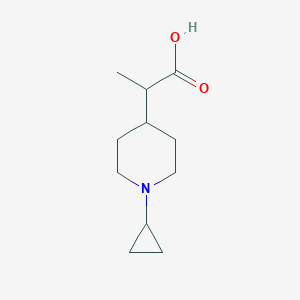

![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
